Hydrogen phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29505-79-1 |
|---|---|
Molecular Formula |
H2O4P- |
Molecular Weight |
96.987 g/mol |
IUPAC Name |
dihydrogen phosphate |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 |
InChI Key |
NBIIXXVUZAFLBC-UHFFFAOYSA-M |
SMILES |
OP(=O)([O-])[O-] |
Canonical SMILES |
OP(=O)(O)[O-] |
Origin of Product |
United States |
Fundamental Chemical Principles Governing Hydrogen Phosphate
Acid-Base Equilibria and Protonation States of Phosphate (B84403)
Orthophosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons in a stepwise manner. Each deprotonation step has a distinct dissociation constant (pKa), which dictates the predominant protonation state of phosphate at different pH values in aqueous solutions. libretexts.orglibretexts.orgcommonorganicchemistry.com
Dissociation Constants and pH-Dependent Speciation of Orthophosphoric Acid and its Anions in Aqueous Systems.
The dissociation of orthophosphoric acid proceeds as follows:
H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ (Orthophosphoric acid dissociates into dihydrogen phosphate ion)
H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ (Dithis compound ion dissociates into this compound ion)
HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ (this compound ion dissociates into phosphate ion)
The pKa values for these successive dissociations are approximately:
pKa₁ ≈ 2.1-2.15 libretexts.orglibretexts.orgcommonorganicchemistry.com
pKa₂ ≈ 7.2-7.207 libretexts.orglibretexts.orgcommonorganicchemistry.com
pKa₃ ≈ 12.3-12.7 libretexts.orglibretexts.orgcommonorganicchemistry.com
These progressively higher pKa values indicate that it becomes increasingly difficult to remove each successive proton due to the increasing negative charge on the phosphate species, which makes it harder to stabilize the additional electron density. libretexts.orglibretexts.org
The pH of the solution significantly influences the speciation of phosphate. At very low pH (below pKa₁), H₃PO₄ is the predominant species. As the pH increases:
Around pH 4.7 (mid-way between pKa₁ and pKa₂), the dithis compound ion ([H₂PO₄]⁻) is practically the only species present in significant amounts. wikipedia.org
Around physiological pH (e.g., pH 7.4 in extracellular fluid), a mixture of dithis compound ([H₂PO₄]⁻) and this compound ([HPO₄]²⁻) ions are the primary species. In the cytosol (pH ~7.2), [H₂PO₄]⁻ is about 62% and [HPO₄]²⁻ is 38%, while in extracellular fluid (pH 7.4), this proportion is inverted, with [HPO₄]²⁻ being 61% and [H₂PO₄]⁻ being 39%. wikipedia.orgharvard.edu
Around pH 9.8 (mid-way between pKa₂ and pKa₃), the monothis compound ion ([HPO₄]²⁻) is the only species present. wikipedia.org
At pH 13 or higher, the acid is completely dissociated as the phosphate ion ([PO₄]³⁻). wikipedia.org
The following table summarizes the pKa values and the corresponding predominant species:
| Species Transition | pKa Value | Predominant Species Range |
| H₃PO₄ / H₂PO₄⁻ | 2.1-2.15 | H₃PO₄ (pH < 2.1) |
| H₂PO₄⁻ / HPO₄²⁻ | 7.2-7.207 | H₂PO₄⁻ (pH 2.1-7.2) |
| HPO₄²⁻ / PO₄³⁻ | 12.3-12.7 | HPO₄²⁻ (pH 7.2-12.3) |
| PO₄³⁻ (pH > 12.3) |
Amphoteric Nature of the this compound Ion in Solution.
The this compound ion (HPO₄²⁻) is amphoteric, meaning it can act as both a Brønsted-Lowry acid (proton donor) and a Brønsted-Lowry base (proton acceptor) in aqueous solution. echemi.combrainly.combrainly.comyoutube.com
As an acid: HPO₄²⁻ can donate its remaining proton to a suitable base (like water) to form the phosphate ion (PO₄³⁻) and hydronium ion (H₃O⁺). brainly.com HPO₄²⁻(aq) + H₂O(l) ⇌ PO₄³⁻(aq) + H₃O⁺(aq) brainly.com
As a base: HPO₄²⁻ can accept a proton from a suitable acid (like water) to form the dithis compound ion (H₂PO₄⁻) and hydroxide (B78521) ion (OH⁻). brainly.com HPO₄²⁻(aq) + H₂O(l) ⇌ H₂PO₄⁻(aq) + OH⁻(aq) brainly.com
This dual nature allows this compound to play a crucial role in buffering systems, such as the phosphate buffer system in biological fluids, which helps maintain a stable pH. oregonstate.education
Intermolecular Interactions and Hydrogen Bonding in this compound Systems
Hydrogen bonding is a critical intermolecular interaction involving this compound, influencing its structural roles, biological functions, and catalytic activities.
Hydrogen Bonding Networks in Biological Macromolecules Involving Phosphate Moieties.
Phosphate moieties are ubiquitous in biological macromolecules, where they are integral to structure, energy transfer, and signaling. Hydrogen bonding involving these phosphate groups is crucial for their biological function.
Adenosine (B11128) Triphosphate (ATP) and Adenosine Diphosphate (ADP): ATP, the primary energy currency of the cell, contains three phosphate groups. The hydrolysis of ATP to ADP and inorganic phosphate involves changes in hydration and hydrogen bonding networks around these phosphate groups, which are critical for energy release and transfer. lsbu.ac.uk
Phospholipids: Phosphate groups in phospholipids, which form biological membranes, interact extensively with water molecules and other polar head groups through hydrogen bonding. These interactions are vital for the organization and stability of lipid bilayers, influencing membrane fluidity and permeability. The hydration shells of phosphate groups in phospholipid membranes exhibit distinct structures and hydrogen-bond strengths. nih.gov
Influence of Hydrogen Bonding on Reaction Pathways and Stereoselectivity in Phosphate-Catalyzed Reactions.
Hydrogen bonding involving phosphate groups can significantly influence the reaction pathways and stereoselectivity of chemical reactions, particularly in enzyme-catalyzed processes.
Enzymatic Catalysis: Many enzymes utilize phosphate groups as cofactors or in their active sites to facilitate reactions. Hydrogen bonds formed between the enzyme's amino acid residues and the substrate's phosphate moieties can precisely orient the substrate, lower activation energies, and stabilize transition states. This precise positioning and stabilization can dictate the reaction pathway and lead to high stereoselectivity. For instance, the hydration shells of phosphate ions can undergo ultrafast structural fluctuations, impacting their interactions and reactivity. nih.gov
General Acid-Base Catalysis: Phosphate groups can act as general acid-base catalysts in various reactions by donating or accepting protons through hydrogen bonds, thereby facilitating proton transfer steps that are critical for reaction progression. The ability of this compound to act as both an acid and a base is fundamental to its catalytic roles.
Advanced Synthetic Methodologies for Hydrogen Phosphate Compounds
Hydrothermal Synthesis of Novel Metal Hydrogen Phosphates
Hydrothermal synthesis is a versatile and widely employed method for the preparation of crystalline materials, including a variety of novel metal hydrogen phosphates. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically within a sealed vessel known as an autoclave. The unique conditions of hydrothermal synthesis facilitate the dissolution and recrystallization of reactants, leading to the formation of high-quality single crystals and materials with unique structural characteristics.
One of the key advantages of hydrothermal synthesis is its ability to produce complex, metastable phases that are not accessible through conventional solid-state reactions. The solvent, typically water, not only acts as a medium for the transport of reactants but also actively participates in the reaction, influencing the pH, solubility, and ultimately the final product's structure.
Researchers have successfully synthesized a range of novel metal hydrogen phosphates using this method. For instance, the hydrothermal synthesis of a nanolayered tin phosphate (B84403), Sn(HPO₄)₂·3H₂O, has been reported. rsc.org This material exhibits a significant interlayer spacing of 15.0 Å and has shown promise as an effective adsorbent for the removal of Cr(III) from aqueous solutions. rsc.org The controlled conditions of the hydrothermal process allow for the formation of the desired layered structure.
Furthermore, the synthesis of various first-row transition-metal phosphates has been achieved through hydrothermal techniques, yielding single crystals of compounds such as sodium magnesium hydrogen phosphate phosphate (NaMg₃(HPO₄)₂(PO₄)) and tricobalt(II) bis[orthophosphate(V)] monohydrate (Co₃(PO₄)₂·H₂O). researchgate.net These materials are of interest for their potential applications in areas like ion conduction and as cathode materials in batteries. researchgate.net The ability to grow single crystals is particularly valuable for detailed structural analysis and characterization of their physical properties. researchgate.net
| Compound | Synthesis Conditions | Key Structural Feature/Property | Potential Application |
|---|---|---|---|
| Sn(HPO₄)₂·3H₂O | Conventional hydrothermal method | Nanolayered structure with 15.0 Å interlayer spacing | Adsorbent for Cr(III) removal rsc.org |
| NaMg₃(HPO₄)₂(PO₄) | Hydrothermal conditions | Alluaudite-type crystal structure | Ionic conduction researchgate.net |
| Co₃(PO₄)₂·H₂O | Hydrothermal conditions | Polymorphic form, framework structure | Battery electrode materials researchgate.net |
| Na₂CuNi(PO₄)₂ | Hydrothermal synthesis | Framework of NiO₆ and CuO₆ octahedra linked by PO₄ groups | Magnetic materials nih.govdntb.gov.ua |
| Mn₂Cu(PO₄)₂ | Hydrothermal synthesis | Layered structure of MnO₅ trigonal bipyramids and CuO₄ square planes | Magnetic materials nih.govdntb.gov.ua |
Controlled Precipitation and Crystallization Techniques for this compound Salts
Controlled precipitation and crystallization are fundamental techniques for the synthesis and purification of this compound salts. researchgate.net These processes involve the generation of a solid phase from a supersaturated solution, and the careful control of parameters such as pH, temperature, reactant concentration, and mixing dynamics is crucial for obtaining products with desired characteristics, including high purity, uniform particle size, and specific crystal morphology. chemicalprocessing.commdpi.com
A key principle in controlled precipitation is the management of supersaturation, which is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth. chemicalprocessing.com By manipulating the rate at which supersaturation is generated, it is possible to favor crystal growth over nucleation, leading to larger, more easily filterable crystals. chemicalprocessing.com For instance, in the precipitation of calcium this compound (CaHPO₄·2H₂O) from phosphoric acid and slaked lime, starting at a pH where the product has higher solubility allows for controlled nucleation and subsequent growth of larger crystals by slowly adjusting the pH. chemicalprocessing.com
These techniques are also vital in industrial processes for the purification of materials. For example, a melamine (B1676169) salt crystallization process has been developed to purify wet-process phosphoric acid, enabling the preparation of high-purity disodium (B8443419) this compound (Na₂HPO₄). researchgate.net This method effectively removes impurities such as aluminum, calcium, magnesium, and iron, resulting in a product with a mass fraction of over 99%. researchgate.net
The choice of precipitating agent and the control over reaction conditions can also be used to selectively precipitate different metal phosphates from solution, which is a critical step in hydrometallurgical processes for the production of metal salts used in lithium-ion battery materials. mdpi.com
| Target Compound | Reactants | Controlling Factors | Outcome |
|---|---|---|---|
| Calcium this compound (CaHPO₄·2H₂O) | Phosphoric acid, slaked lime (Ca(OH)₂) | pH, rate of reactant addition | Formation of large, easily filterable crystals chemicalprocessing.com |
| Disodium this compound (Na₂HPO₄) | Wet-process phosphoric acid raffinate, melamine | Crystallization process | High-purity Na₂HPO₄ (>99%) with low impurity levels researchgate.net |
| Plutonium(IV) this compound | Pu(IV) solution, phosphoric acid | Acid concentration, temperature | Precipitation of Pu(IV) this compound for purification |
| Struvite (MgNH₄PO₄·6H₂O) | Source of magnesium, ammonium (B1175870), and phosphate | pH, supersaturation | Removal of phosphate and nitrogen from wastewater researchgate.net |
Templated Synthesis Approaches for Hybrid Organic-Inorganic this compound Materials
Templated synthesis represents a sophisticated strategy for the construction of hybrid organic-inorganic this compound materials with well-defined porous structures. In this approach, organic molecules or supramolecular assemblies act as templates or structure-directing agents (SDAs) around which an inorganic framework of metal-hydrogen phosphate units is formed. The template guides the organization of the inorganic components, leading to materials with controlled pore sizes and architectures.
The organic templates can be charged molecules that are incorporated into the channels of the resulting framework to balance the charge of the inorganic network. researchgate.net Upon removal of the template, typically through calcination or solvent extraction, a porous material with accessible channels and cavities is obtained. The properties of the final material, such as pore size and shape, are largely determined by the size and shape of the template molecule.
A variety of organic amines have been successfully employed as templates in the solvothermal synthesis of metal phosphites and phosphates. For example, in the synthesis of C₈N₄H₃₄Al₂P₄O₁₈, 2,2'-bipyridine (B1663995) acts as a template source, breaking down into smaller molecules that are incorporated into the final one-dimensional chain structure. researchgate.net In another example, protonated 1,2-propanediamine serves as a template in the formation of C₃N₂H₁₇GaP₂O₈, where it forms hydrogen bonds with the inorganic skeleton. researchgate.net
This methodology has led to the creation of novel materials with interesting channel structures, such as a compound with a seven-ring channel and another containing intersecting six-, eight-, and ten-ring channels. researchgate.net The ability to design and synthesize such intricate structures opens up possibilities for applications in catalysis, separation, and ion exchange. The development of stable organic-inorganic hybrid frameworks, such as NTOU-4 (a zinc phosphite), demonstrates the potential of this approach to create robust materials that combine the advantages of both organic and inorganic components. researchgate.net
| Material | Template/Structure-Directing Agent | Inorganic Components | Resulting Structure |
|---|---|---|---|
| C₈N₄H₃₄Al₂P₄O₁₈ | 2,2'-bipyridine | Aluminum, Phosphate | One-dimensional chain structure researchgate.net |
| C₃N₂H₁₇GaP₂O₈ | 1,2-propanediamine | Gallium, Phosphate | One-dimensional chain with hydrogen bonding to the template researchgate.net |
| NTOU-10 | Organic template | Copper, Phosphate | Organic-inorganic hybrid metal phosphate researchgate.net |
| NTOU-4 | Organic template | Zinc, Phosphite (B83602) | Highly stable organic-inorganic hybrid framework researchgate.net |
Mechanochemical Synthesis Routes for this compound Derivatives
Mechanochemical synthesis is an emerging green chemistry approach that utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state. This solvent-free method offers several advantages, including reduced waste, shorter reaction times, and the potential to synthesize products that are inaccessible through traditional solution-based methods.
In the context of this compound chemistry, mechanochemistry has been successfully employed for the synthesis of phosphite (HPO₃²⁻) from condensed phosphates. acs.org By milling condensed phosphates such as sodium trimetaphosphate (Na₃P₃O₉), sodium triphosphate (Na₅P₃O₁₀), or sodium pyrophosphate (Na₄P₂O₇) with a hydride source like potassium hydride (KH), a phosphorylation reaction occurs, leading to the formation of phosphite. acs.orgresearchgate.net This process circumvents the need for the hazardous and energy-intensive production of white phosphorus (P₄) as an intermediate. acs.orgresearchgate.net
The yield of the desired phosphite product can be optimized by controlling the stoichiometry of the reactants and the milling time. researchgate.net For example, the reaction of sodium triphosphate with two equivalents of potassium hydride yields phosphite in 44% yield within 60 minutes, while a higher hydride loading can increase the yield to 58% after 90 minutes. researchgate.net
Mechanochemical methods have also been extended to the formation of phosphorus-carbon bonds, enabling the synthesis of alkynyl phosphonates from the reaction of condensed phosphates and acetylides. acs.org Furthermore, this technique has demonstrated its utility in the synthesis of short DNA fragments, where phosphoramidite (B1245037) monomers are coupled under milling conditions, showcasing the versatility of mechanochemistry in forming phosphate and phosphite linkages. nih.gov
| Product | Reactants | Key Process | Optimized Yield |
|---|---|---|---|
| Phosphite (HPO₃²⁻) | Sodium trimetaphosphate (Na₃P₃O₉), Potassium hydride (KH) | Ball milling | 44% acs.orgresearchgate.net |
| Phosphite (HPO₃²⁻) | Sodium triphosphate (Na₅P₃O₁₀), Potassium hydride (KH) | Ball milling | 58% acs.orgresearchgate.net |
| Phosphite (HPO₃²⁻) | Sodium pyrophosphate (Na₄P₂O₇), Potassium hydride (KH) | Ball milling | 44% acs.orgresearchgate.net |
| Alkynyl phosphonates | Condensed phosphates, Acetylides | Ball milling | Up to 63% acs.org |
| DNA dimers | Phosphoramidite monomers, Nucleosides | Ball milling | Up to 65% over three steps nih.gov |
Functionalization Strategies for Modifying this compound Moieties
Functionalization strategies aim to modify the chemical properties of this compound moieties by introducing new functional groups or altering their existing structure. These modifications can enhance the material's performance in specific applications by tuning its electronic structure, reactivity, and surface properties.
One approach to functionalization involves the formation of organic-inorganic hybrid materials where the organic component is covalently bonded to the inorganic phosphate network. This can be achieved through the use of organosilanes or other coupling agents that can react with both the inorganic and organic precursors. The organic groups can impart a wide range of functionalities, such as hydrophobicity, optical activity, or the ability to participate in further chemical reactions.
In the context of porous materials like metal-organic frameworks (MOFs), the pores can be functionalized by appending chemical entities to the framework's backbone. researchgate.net While not directly modifying the this compound group itself, this strategy alters the chemical environment within the pores, which can influence the material's catalytic or adsorptive properties.
Surface functionalization is another important strategy. For materials with surface this compound groups, these can be modified to alter their interaction with the surrounding environment. For example, in the context of DNA synthesis, protecting groups are used to temporarily block the reactive hydroxyl groups of the phosphate backbone, allowing for controlled, stepwise addition of nucleotides. acs.orgacs.org While this is a temporary modification, it highlights the principle of using functional groups to control the reactivity of phosphate moieties.
Furthermore, the electronic structure of materials containing phosphate groups can be influenced by doping with other elements. The introduction of non-metallic elements with different electronegativities can change the charge distribution and optimize the material's properties for applications such as electrocatalysis. mdpi.com
| Strategy | Description | Example Application |
|---|---|---|
| Formation of Organic-Inorganic Hybrids | Covalently linking organic functional groups to an inorganic phosphate backbone. | Tailoring material properties like hydrophobicity or optical activity. |
| Pore Functionalization | Appending chemical entities within the pores of a porous phosphate-based material. | Enhancing catalytic or separation performance of MOFs. researchgate.net |
| Use of Protecting Groups | Temporarily blocking reactive sites on phosphate moieties to control chemical reactions. | Stepwise synthesis of DNA. acs.orgacs.org |
| Elemental Doping | Introducing other elements into the material to modify the electronic structure of the phosphate groups. | Improving the electrocatalytic performance of materials. mdpi.com |
Structural Chemistry and Advanced Characterization of Hydrogen Phosphate Based Materials
Crystal Structure Determination of Diverse Metal Hydrogen Phosphates
The versatility of the hydrogen phosphate (B84403) anion allows it to form a vast range of crystalline structures with various metals. The determination of these crystal structures is fundamental to understanding their properties and potential applications.
Divalent transition metal phosphates exhibit significant structural diversity, ranging from one-dimensional polymers to layered and 3D open-framework structures. nih.gov These materials are often synthesized in the presence of organic molecules that act as templates and become incorporated into the structure as protonated guest species, balancing the charge of the inorganic framework. nih.govencyclopedia.pub The metal ions in these structures are typically found in octahedral or tetrahedral coordination environments, linked to hydrogen phosphate groups with varying degrees of protonation. nih.gov
A notable example is ammonium-iron(III) bis(hydrogenphosphate), NH₄Fe(HPO₄)₂, and its deuterated counterpart, which have been synthesized as single-phase polycrystalline materials. researchgate.net Their crystal structures, including the positions of hydrogen atoms, were determined using Rietveld refinement of neutron powder diffraction data. researchgate.netresearchgate.net Similarly, the crystal structure of diammonium this compound, (NH₄)₂HPO₄, has been refined using three-dimensional data from a four-circle automatic diffractometer, revealing it crystallizes in the P2₁/c space group and is isomorphous with (NH₄)₂HAsO₄. iucr.org The precise locations of hydrogen atoms confirmed the N-H···O bonding in the structure. iucr.org
Hydrothermal synthesis has also been employed to create new iron hydrogen phosphates, such as NaFe(HPO₄)₂. researchgate.net Its structure was determined from single-crystal X-ray diffraction data. researchgate.net Further ion exchange processes can lead to the formation of other phases like Li₂Fe(H₀.₅PO₄)₂ and the novel Li₃Fe(PO₄)₂. researchgate.net
The synthesis of layered metal(IV) hydrogen phosphates with the general formula α-M(HPO₄)₂·H₂O (where M = Ti, Sn, Pb) has been optimized to produce highly crystalline, single-phase materials. researchgate.netacs.org These compounds are isomorphous with α-Zr(HPO₄)₂·H₂O. researchgate.net Their crystal structures have been elucidated using the Rietveld method on X-ray powder diffraction data. researchgate.net
| Compound | Formula | Crystal System | Space Group | Reference |
| Ammonium-iron(III) bis(hydrogenphosphate) | NH₄Fe(HPO₄)₂ | Orthorhombic | Varies with composition | researchgate.net |
| Diammonium this compound | (NH₄)₂HPO₄ | Monoclinic | P2₁/c | iucr.org |
| Barium dihydrogenomonophosphate | Ba(H₂PO₄)₂ | Triclinic | P-1 | biointerfaceresearch.com |
| α-Titanium this compound hydrate | α-Ti(HPO₄)₂·H₂O | Monoclinic | P2₁/n | researchgate.net |
| α-Tin this compound hydrate | α-Sn(HPO₄)₂·H₂O | Monoclinic | C2/c | researchgate.net |
| α-Lead this compound hydrate | α-Pb(HPO₄)₂·H₂O | Monoclinic | P2₁/n | researchgate.net |
| Disodium (B8443419) this compound monohydrate | Na₂HPO₄·H₂O | Triclinic | Pī | osti.gov |
Layered and Framework Structures in Metal(IV) Hydrogen Phosphates
Metal(IV) hydrogen phosphates are well-known for forming stable layered and framework structures. These materials are constructed from tetravalent metals in an octahedral coordination sharing oxygen atoms with phosphate tetrahedra. mdpi.com
The quintessential example of a layered metal(IV) phosphate is zirconium this compound (Zr(HPO₄)₂·H₂O), commonly known as α-ZrP. nih.gov In the α-ZrP structure, the zirconium atoms are coordinated by oxygen atoms from the HPO₄²⁻ groups, with the P-OH bond pointing into the interlayer space, creating small cavities where water molecules reside. nih.gov Zirconium this compound exists in several topologies, including the α, γ, and λ forms. nih.govencyclopedia.pub
Titanium(IV) phosphates exhibit even greater structural diversity than their zirconium counterparts. This is due to the inclusion of oxo/hydroxyl ligands or the presence of mixed-valence (Ti³⁺/Ti⁴⁺) titanium ions. encyclopedia.pub For instance, mixed titanium phosphate/phosphonates have demonstrated exceptionally high proton conductivity. nih.govencyclopedia.pub
The interlayer spaces in these layered materials are not static and can host guest molecules and ionic species, making them tunable for various applications. mdpi.com For example, layered materials can be formed by the intercalation of octameric siloxanes into metal(IV) hydrogen phosphates. capes.gov.br Furthermore, the synthesis of materials like (NH₄)₂[ZrF₂(HPO₄)₂] results in layered structures with extended hydrogen-bond networks involving ammonium (B1175870) ions. nih.gov
Beyond layered structures, metal(IV) hydrogen phosphates can also form three-dimensional open frameworks. An example is the zirconium phosphate (NH₄)₅[Zr₃(OH)₃F₆(PO₄)₂(HPO₄)], which possesses a 3D open framework that facilitates proton conduction. nih.gov
Structural Role of Hydrogen Phosphates in Amorphous Calcium Phosphates and Biomineralization Precursors
This compound is a critical structural component in amorphous calcium phosphates (ACPs), which are key precursors in biomineralization processes. rsc.orgrsc.org ACPs are a class of calcium phosphates that lack long-range structural order and are involved in the formation of bioactive coatings, cements, and ceramics. rsc.org
While the Posner's cluster model, Ca₉(PO₄)₆, is often used to describe ACPs prepared at high temperatures, it does not fully account for the structural water and this compound found in ACPs prepared in vitro and in biological contexts like dentin. rsc.org Research has shown that ACPs rich in this compound and water have a different short-range order than predicted by the Posner's cluster model. rsc.org
Studies have demonstrated that ACPs prepared through different synthetic routes have varying relative compositions of orthophosphate and this compound, as well as different degrees of hydrogen bonding with water. rsc.orgrsc.org Across various ACPs and their derivatives, this compound has been identified as the most significant structural element. rsc.orgrsc.org Depending on the synthesis method, orthophosphate and water, along with their associated hydrogen bonds, also contribute to the structure of ACPs. rsc.org
The structure of amorphous calcium this compound (ACHP), with a Ca/P ratio of 1.0, has been investigated through experiments and computer simulations. researchgate.netacs.org These studies propose that calcium this compound clusters (CHPCs) are the basic building units of ACHP, arranged with water molecules. researchgate.net This highlights that CHPCs are structurally distinct from Posner's clusters. researchgate.net
In the context of biomineralization, ACPs act as precursor phases that transform into more stable crystalline forms like hydroxyapatite (B223615) (HAP), the main mineral component of bone and tooth enamel. rsc.orgmdpi.com this compound ions have been identified in apatite biominerals through various spectroscopic techniques. mdpi.com The presence of HPO₄²⁻ ions, along with carbonate ions, is associated with deficiencies in calcium and hydroxide (B78521) ions in the apatite structure. mdpi.com The ratio of these bivalent ions can change with tissue type and age. mdpi.com For example, in bone, carbonate ions tend to replace this compound ions as an individual ages. mdpi.com
Advanced Spectroscopic Techniques for Structural Elucidation
A suite of advanced spectroscopic and diffraction techniques is employed to unravel the complex structures of this compound-based materials at various length scales.
Solid-state NMR spectroscopy is a powerful tool for probing the local chemical environments of hydrogen (¹H) and phosphorus (³¹P) nuclei in this compound materials. scilit.com The isotropic chemical shifts in ³¹P NMR can distinguish between different protonation states of the phosphate group, such as H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻. mdpi.com However, the characterization of protonated phosphates can be complex due to the significant influence of hydrogen-bonded protons. researchgate.net
For instance, in metal(IV) phosphate and phosphonate (B1237965) materials, ³¹P NMR can differentiate between various phosphate and phosphonate groups. osti.gov The chemical shift anisotropy, determined from experiments on static or slowly spinning samples, provides further details about the local structure and bonding. osti.gov
Solid-state NMR has been instrumental in studying amorphous calcium phosphates. rsc.org It has helped to identify the different chemical states within these materials and has confirmed that this compound is a key structural element. rsc.org Furthermore, ¹H NMR spectroscopy at high magic-angle spinning speeds can provide detailed information about the hydrogen environments in calcium phosphates. scilit.com
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is widely used to identify different phosphate species and characterize their bonding environments. nih.gov These techniques are sensitive to the vibrational modes of molecules and molecular ions, which are influenced by their structure and bonding. pocketdentistry.com
The vibrational modes of the phosphate group (PO₄³⁻) and its protonated forms (HPO₄²⁻, H₂PO₄⁻) give rise to characteristic bands in FTIR and Raman spectra. pocketdentistry.comscispace.com For example, in aqueous solutions, the asymmetric stretching vibrations of H₂PO₄⁻ are observed between 1000 and 1200 cm⁻¹. researchgate.net In solid-state materials, the positions of these bands can shift depending on the crystal structure and the nature of the metal cation. scispace.com
Vibrational spectroscopy has been used to study a wide range of this compound-containing materials, from minerals like whiteite to synthetic glasses with NASICON-type chemistry. scispace.comias.ac.in In complex structures, the assignment of vibrational bands can be challenging due to the overlap of different modes. pocketdentistry.com Theoretical calculations are often used to aid in the interpretation of experimental spectra. pocketdentistry.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |
| PO₂ symmetric stretching | ~1072 | Raman | scispace.com |
| POH symmetric stretching | ~878 | Raman | scispace.com |
| POH antisymmetric stretching | ~947 | Raman | scispace.com |
| PO₂ antisymmetric stretching | ~1150 | Raman | scispace.com |
| P-O stretching (pyrophosphate) | ~980 | FTIR | researchgate.net |
| P-O-P vibration (diphosphate) | ~741 | FTIR | researchgate.net |
| Water H-O-H bending | ~1607-1660 | Raman, IR | scispace.comresearchgate.net |
X-ray diffraction (XRD) is the primary technique for identifying crystalline phases and determining their crystal structures. nih.gov For polycrystalline materials, powder X-ray diffraction (PXRD) is used to obtain a diffraction pattern that serves as a fingerprint for a specific crystalline phase. cambridge.org This technique has been used to confirm the crystallographic purity of materials like zirconium this compound. researchgate.net
The Rietveld method is a powerful analytical technique used to refine crystal structure models based on powder diffraction data. researchgate.netresearchgate.netresearchgate.net This method has been successfully applied to refine the crystal structures of various hydrogen phosphates, including ammonium-iron(III) bis(hydrogenphosphate) and layered metal(IV) hydrogen phosphates. researchgate.netresearchgate.net
Synchrotron radiation-based XRD techniques, such as micro-X-ray diffraction in transmission geometry (μTXRD) and X-ray diffraction computed tomography (XRD-CT), offer enhanced capabilities for studying this compound-based materials. nih.govrsc.orgrsc.org These methods provide high spatial resolution and can be used to non-destructively analyze the distribution and composition of crystalline phases within a sample. nih.govrsc.org For example, synchrotron XRD has been used to study the penetration and reaction products of diammonium this compound treatments on stone, identifying the formation of hydroxyapatite and octacalcium phosphate. nih.govrsc.org
Solution Chemistry and Speciation Dynamics of Hydrogen Phosphate
Quantitative Speciation Modeling and Equilibrium Studies in Complex Aqueous Systems
The speciation of phosphate (B84403) in aqueous solutions is governed by a series of acid-base equilibria. Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons, leading to the formation of dihydrogen phosphate (H₂PO₄⁻), this compound (HPO₄²⁻), and phosphate (PO₄³⁻). The relative concentrations of these species are dependent on the pH of the solution.
Quantitative speciation modeling is a powerful tool for predicting the distribution of these phosphate species in complex aqueous systems. nsf.govhzdr.de These models utilize equilibrium constants (pKa values) for the dissociation of phosphoric acid to calculate the concentration of each species at a given pH. nih.gov The pKa values for phosphoric acid at 25°C are approximately 2.15, 7.20, and 12.35. mhchem.orgwikipedia.org This means that at a pH below 2.15, H₃PO₄ is the dominant species. Between pH 2.15 and 7.20, H₂PO₄⁻ predominates. In the pH range of 7.20 to 12.35, HPO₄²⁻ is the major form, and above pH 12.35, PO₄³⁻ is the most abundant species. nih.gov
Several computational methods and software are employed for these calculations, often incorporating factors like ionic strength, which can significantly influence the activity of the ions in solution. nsf.govosti.gov Techniques such as Raman spectroscopy coupled with chemometric analysis have been used to quantify the concentrations of each phosphate species during titrations, providing valuable data for refining these models. nih.govacs.org
Table 1: pKa Values for Phosphoric Acid at 25°C
| Equilibrium | pKa |
|---|---|
| H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | ~2.15 |
| H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | ~7.20 |
This interactive table provides the approximate pKa values for the three dissociation steps of phosphoric acid.
Complexation Reactions of this compound with Transition and Alkali Metal Ions
This compound and its related species can form complexes with a variety of metal ions, influencing their bioavailability and reactivity in both natural and industrial systems.
Transition Metal Ions: this compound (HPO₄²⁻) and phosphate (PO₄³⁻) are effective ligands for transition metal ions. wikipedia.org These complexes can exhibit various coordination modes, including monodentate, bidentate (chelating or bridging), and even tridentate and tetradentate (encapsulated) forms. wikipedia.org The formation of these complexes is often studied using techniques like potentiometric titrations to determine their stability constants. For instance, stability constants (logK) have been determined for the complexes of phosphate with cobalt, nickel, iron, copper, chromium, and silver. researchgate.net The stability of these complexes is influenced by factors such as the charge and size of the metal ion and the pH of the solution.
Table 2: Examples of Transition Metal-Phosphate Complexes
| Metal Ion | Example Complex Formula | Coordination Mode |
|---|---|---|
| Cobalt(III) | [Co(en)₂(PO₄)] | Bidentate, chelating |
| Molybdenum(II) | [Mo₂(HPO₄)₄]⁴⁻ | Bidentate, bridging |
| Rhenium(III) | [Re₃Cl₉(PO₄)]³⁻ | Tridentate, bridging |
This interactive table showcases different coordination modes of phosphate ligands with various transition metals. Note: 'en' stands for ethylenediamine. wikipedia.org
Role of this compound/Dithis compound in Biochemical and Industrial Buffer Systems
The equilibrium between dithis compound (H₂PO₄⁻) and this compound (HPO₄²⁻) forms the basis of the phosphate buffer system, which is crucial for maintaining stable pH in a variety of settings. fiveable.mesolubilityofthings.com
Biochemical Systems: The phosphate buffer system is a primary intracellular buffer in living organisms. mhchem.orgmedictests.com With a pKa of approximately 7.2, it is highly effective at maintaining the pH of cellular fluids, which typically ranges from 6.9 to 7.4. mhchem.org This stable pH environment is essential for the optimal functioning of enzymes and other biological macromolecules. solubilityofthings.comscispectrum.in The phosphate buffer system also plays a significant role in renal function, where it helps in the excretion of excess hydrogen ions, thereby contributing to the acid-base homeostasis of the body. fiveable.me
Industrial Applications: In industrial settings, phosphate buffers are widely used due to their high buffering capacity and stability. ontosight.ai They are employed in the manufacturing of pharmaceuticals, cosmetics, and food products to control pH during production and ensure product stability. solubilityofthings.comontosight.ai Phosphate buffers are also integral in many biochemical and life science research applications, such as in enzyme-linked immunosorbent assays (ELISA), Western blotting, and enzyme kinetics studies, where maintaining a constant pH is critical for reliable results. scispectrum.inontosight.aiwikipedia.org
The effectiveness of the phosphate buffer is centered around its pKa. When the pH of the solution is close to the pKa, the concentrations of the weak acid (H₂PO₄⁻) and its conjugate base (HPO₄²⁻) are nearly equal, providing maximum resistance to pH changes upon the addition of an acid or a base. mhchem.org
Dynamic Transformations and Exchange Processes of this compound Species in Solution
The various phosphate species in solution are not static but are in a constant state of dynamic exchange. These transformations include proton exchange, water exchange, and interactions with other solutes.
Proton exchange between the different phosphate species (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) is a rapid process, with the rate being highly dependent on the pH of the solution. This rapid exchange is fundamental to the buffering capacity of the phosphate system.
Studies using techniques like nuclear magnetic resonance (NMR) have provided insights into these dynamic processes. For example, the exchange of hydrogen atoms between phosphate ions and water can be influenced by catalysts like disodium (B8443419) phosphate. nih.govacs.org Furthermore, research has shown that phosphate ions in solution can form dynamic assemblies or clusters. pnas.org These processes are entropically driven and involve the partial dehydration of the phosphate groups. pnas.org
The kinetics of reactions involving this compound radicals (HPO₄⁻) have also been investigated. For instance, the oxidation of small peptides by HPO₄⁻ radicals has been studied using flash-photolysis, revealing that these reactions often proceed via H-abstraction. researchgate.net The rates of these reactions are influenced by the structure of the peptide and the pH of the solution. researchgate.net The transformation of different calcium sulfate (B86663) phases in phosphoric acid solutions also highlights the dynamic nature of phosphate-containing systems, with reaction kinetics being dependent on factors like temperature and the concentration of phosphoric acid. nih.govacs.org
Computational Chemistry Approaches to Hydrogen Phosphate Systems
Density Functional Theory (DFT) Investigations of Hydrogen Phosphate (B84403) Structures and Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structures and interactions of hydrogen phosphate ions.
DFT calculations have been instrumental in determining the geometries of different protonation states of phosphate in the gas phase and in solution. These studies provide precise information on bond lengths, bond angles, and vibrational frequencies. For instance, DFT can elucidate the subtle structural changes that occur upon protonation of the phosphate anion (PO₄³⁻) to form this compound (HPO₄²⁻) and dithis compound (H₂PO₄⁻).
A significant area of research involves the use of DFT to study the adsorption of this compound species on various surfaces. For example, the adsorption of HPO₄²⁻ and H₂PO₄⁻ on graphene and doped graphene surfaces has been investigated. mdpi.com These studies compute adsorption energies and analyze the nature of the interaction, distinguishing between physisorption (weak van der Waals forces) and chemisorption (covalent bonding). mdpi.com Similarly, DFT has been employed to model the surface complexes formed upon the adsorption of phosphate onto mineral surfaces like goethite (α-FeOOH). researchgate.net Such calculations help in understanding the thermodynamics and structural details of these interfacial interactions. researchgate.net
DFT is also used to explore the interactions of this compound with other molecules, such as water. By modeling the hydrogen bonding between the phosphate anion and surrounding water molecules, researchers can gain a detailed picture of the solvation shell. These calculations provide insights into the strength and geometry of these hydrogen bonds, which are crucial for understanding the behavior of phosphate in aqueous environments.
Table 1: DFT Calculated Adsorption Energies of Phosphate Species on Surfaces
| Adsorbate | Surface | Adsorption Energy (eV) | Type of Adsorption |
| HPO₄²⁻ | Intrinsic Graphene | -0.25 | Physisorption |
| H₂PO₄⁻ | Intrinsic Graphene | -0.28 | Physisorption |
| HPO₄²⁻ | Ni-doped Graphene | -2.15 | Chemisorption |
| H₂PO₄⁻ | Ni-doped Graphene | -2.34 | Chemisorption |
| HPO₄²⁻ | Co-doped Graphene | -1.98 | Chemisorption |
| H₂PO₄⁻ | Co-doped Graphene | -2.11 | Chemisorption |
This table presents a selection of DFT-calculated adsorption energies for this compound species on different graphene-based surfaces, illustrating the impact of surface modification on the adsorption strength and nature. mdpi.com
Molecular Dynamics Simulations for this compound Behavior in Condensed Phases
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations provide a dynamic picture of its behavior in condensed phases, particularly in aqueous solutions.
MD simulations have been extensively used to investigate the hydration of phosphate ions. mdpi.comresearchgate.netacs.orgacs.orgnih.govresearchgate.net These simulations reveal the structure and dynamics of the water molecules in the solvation shells surrounding the phosphate anion. researchgate.netacs.orgacs.orgnih.gov For instance, simulations have shown that the first hydration shell of the PO₄³⁻ ion contains approximately 12 to 16 water molecules. acs.org The simulations also provide information on the residence time of water molecules in the hydration shell, offering insights into the dynamics of the solvent exchange process. researchgate.net
The behavior of dithis compound (H₂PO₄⁻) in solution has also been a focus of MD studies. researchgate.netresearchgate.netnih.govsynthical.comaip.org These simulations have revealed a strong tendency for H₂PO₄⁻ anions to associate with each other through direct hydrogen bonding. nih.govaip.org The extent of this association is dependent on the concentration of the solution. nih.gov The choice of water model in the simulation can also influence the degree of anion-anion hydrogen bonding, with more strongly hydrating water models leading to reduced association. nih.gov
Furthermore, MD simulations can be used to study the transport properties of this compound ions. For example, simulations have been employed to investigate the diffusion of H₂PO₄⁻ ions within a reverse-selective ion exchange membrane. researchgate.net These studies can elucidate the diffusion pathways of the ions, such as hopping between adsorption sites on nanoparticles embedded within the membrane. researchgate.net The self-diffusion coefficient of the phosphate anion has been shown to be an order of magnitude slower than that of water and increases with decreasing phosphate concentration and increasing temperature. mdpi.com
Table 2: Properties of Phosphate Hydration from Molecular Dynamics Simulations
| Property | Value | Simulation Method |
| First Solvation Shell Coordination Number (PO₄³⁻) | 12.3 - 15.9 | Born-Oppenheimer MD / All-atom MD |
| Second Solvation Shell Coordination Number (PO₄³⁻) | 26.3 | Born-Oppenheimer MD |
| H₂PO₄⁻ - H₂PO₄⁻ Hydrogen Bonding | Strong Association | Classical MD |
| Self-Diffusion Coefficient of PO₄³⁻ (0.05 M, 298 K) | ~0.5 x 10⁻⁹ m²/s | All-atom MD with Polarizable Water Model |
This table summarizes key findings from molecular dynamics simulations regarding the hydration and behavior of phosphate ions in aqueous solution. mdpi.comacs.orgnih.gov
Computational Analysis of Reaction Mechanisms Involving Phosphate Anions, Including Transition State Stabilization
Computational methods are invaluable for elucidating the complex reaction mechanisms involving phosphate anions. These approaches allow for the detailed exploration of reaction pathways, the characterization of transition states, and the quantification of activation energies.
A key area of investigation is the hydrolysis of phosphate esters, a fundamental process in biology. Computational studies have been used to explore the competition between different mechanistic pathways for the hydrolysis of phosphate monoester dianions. researchgate.net These studies can construct linear free energy relationships to understand how factors like the leaving group's pKa influence the reaction mechanism. researchgate.net Due to the extremely slow rates of these reactions, direct kinetic characterization is often inaccessible, making computational approaches central to their understanding. researchgate.net
Computational enzymology utilizes methods like the empirical valence bond (EVB) approach to study the mechanisms of enzymes that catalyze reactions involving phosphates, such as organophosphate hydrolases. acs.org These simulations provide an atomic-level view of the enzymatic reaction, allowing researchers to describe the mechanistic pathway and rationalize aspects like pH and metal-ion dependence. acs.org The kinetic rate constants obtained from these simulations can be directly compared with experimental values. acs.org
The analysis of reaction mechanisms can be further refined by partitioning the reaction path into distinct phases. ucl.ac.uk This "united reaction valley approach" (URVA) identifies phases such as reactant contact, preparation, transition state, and product adjustment. ucl.ac.uk By analyzing the curvature of the reaction path, this method can identify the key chemical processes occurring at each stage of the reaction, such as bond breaking and formation. ucl.ac.uk This detailed analysis helps to understand the electronic factors that control the reaction mechanism and energetics. ucl.ac.uk
The stabilization of transition states is a critical aspect of catalysis. Computational studies can quantify the geometrical distortion that reactants and catalysts undergo to reach the transition state, as well as the strength of their interactions within the transition state complex. This "distortion/interaction" or "activation strain" model provides a framework for understanding the origins of catalytic activity.
Modeling of Adsorption and Interfacial Interactions of this compound with Mineral Surfaces and Zeolites
The interaction of this compound with the surfaces of minerals and zeolites is a critical process in geochemistry, environmental science, and catalysis. Computational modeling provides a molecular-level understanding of these adsorption and interfacial phenomena.
Computational methods, including empirical force-field and quantum mechanical approaches, are used to study the adsorption of phosphate species onto mineral surfaces. nih.gov These models can calculate surface energies and the adsorption energies of molecules at different surface sites, such as terraces, steps, and kinks. nih.gov For example, DFT has been used to model the adsorption of phosphate onto the surfaces of goethite, providing insights into the formation of surface complexes. researchgate.net These computational approaches are essential for interpreting experimental data and understanding the molecular mechanisms that govern inhibitor-crystal interactions. nih.gov
In the context of zeolites, which are microporous aluminosilicate (B74896) minerals, computational modeling is used to understand the adsorption and diffusion of molecules within their porous structures. synthical.comtu-darmstadt.de Quantum chemical calculations can provide information on the interactions between adsorbates like hydrogen-containing molecules and the zeolite framework. synthical.com These calculations are crucial for predicting the impact of zeolite structure and composition on their functional properties as adsorbents and catalysts. synthical.com Modeling adsorption and desorption free energies in zeolites requires careful consideration of both enthalpic and entropic contributions. synthical.com
Molecular dynamics simulations are also employed to study the behavior of adsorbed molecules within zeolite pores. tu-darmstadt.de These simulations can provide insights into the diffusion of molecules through the zeolite channels and the influence of the rigid or flexible nature of the zeolite lattice on these dynamics. tu-darmstadt.de The interaction potential between adsorbed molecules and the pore surface can be calculated using models like the Lennard-Jones potential. aip.org Such simulations are essential for understanding and predicting the performance of zeolites in applications like molecular sieving and gas separation. swinburne.edu.au
Table 3: Computational Methods for Studying this compound Interactions with Surfaces
| Surface Type | Computational Method | Key Information Obtained |
| Mineral Surfaces | Density Functional Theory (DFT) | Adsorption energies, surface complex structures, electronic interactions. researchgate.net |
| Mineral Surfaces | Empirical Force-Fields | Adsorption energies at different surface sites, inhibitor-crystal interactions. nih.gov |
| Zeolites | Quantum Chemical Calculations | Adsorbate-framework interaction energies, prediction of catalytic properties. synthical.com |
| Zeolites | Molecular Dynamics (MD) | Diffusion coefficients, adsorption isotherms, dynamics within pores. tu-darmstadt.de |
This table outlines the primary computational methods used to investigate the interactions of this compound and related species with mineral and zeolite surfaces, along with the key types of information that can be derived.
Biogeochemical Cycling and Environmental Significance of Phosphate Speciation
Global Phosphorus Cycle: Pathways, Reservoirs, and Transformations of Phosphate (B84403) Species
The global phosphorus cycle involves the movement of phosphorus through the lithosphere, hydrosphere, and biosphere. agribusinessglobal.com The primary reservoir of phosphorus is in crustal rocks and marine sediments. agribusinessglobal.com Weathering of these rocks slowly releases phosphate ions into soils and water bodies. mdpi.com This phosphorus is then taken up by plants and microorganisms, entering the food web. mdpi.com Decomposers return phosphorus to the soil and water from dead organic matter. mdpi.com Rivers transport phosphorus to the oceans, where it can be incorporated into marine life or settle into sediments, eventually forming rock again over geological timescales. agribusinessglobal.com
Key transformations of phosphate species include the conversion between inorganic and organic forms. Plants assimilate inorganic phosphate, primarily as orthophosphate ions (H₂PO₄⁻ and HPO₄²⁻), and incorporate it into organic molecules like nucleic acids and phospholipids. frontiersin.org When organisms die, decomposition mineralizes this organic phosphorus back into inorganic phosphate. phosagro.com
Data Table: Major Reservoirs and Fluxes in the Global Phosphorus Cycle
| Reservoir | Size (in 1012 moles of P) | Flux | Flux Rate (in 1012 moles of P per year) |
|---|---|---|---|
| Sediments (Crustal Rocks and Marine Sediments) | 0.27 x 108 – 1.3 x 108 | Weathering to Soils | 0.032 – 0.058 |
| Land Biota | ~0.097 x 103 | Uptake from Soils | 2.03 – 6.45 |
| Soils | ~6.46 x 103 | Transfer to Land Biota | 2.03 – 6.45 |
| Surface Ocean | ~0.006 x 103 | Riverine Input (Dissolved) | 0.032 – 0.058 |
| Riverine Input (Particulate) | 0.59 – 0.65 | ||
| Deep Ocean | ~2.812 x 103 | Sedimentation | 0.265 – 0.280 |
| Ocean Biota | ~0.003 x 103 | Uptake from Surface Ocean | ~32.2 |
Phosphorus Speciation in Terrestrial Ecosystems: Soil Adsorption, Mineralization, and Plant Uptake
In terrestrial ecosystems, the speciation of phosphorus in soil is a determining factor for its availability to plants. Soil phosphorus exists in both inorganic and organic forms. phosagro.com Inorganic phosphorus can be found in the soil solution as orthophosphate ions (H₂PO₄⁻ and HPO₄²⁻), adsorbed to soil particles, or as part of mineral compounds. phosagro.com
Soil Adsorption: Phosphate anions are readily adsorbed onto the surfaces of clay minerals and iron and aluminum oxides, a process that is highly dependent on soil pH. researchgate.net In acidic soils, phosphorus tends to bind with iron and aluminum, while in alkaline soils, it precipitates with calcium. nih.gov
Mineralization: Organic phosphorus, found in dead organic matter and soil microorganisms, is converted to plant-available inorganic phosphate through mineralization by microbes. phosagro.com This process is influenced by factors such as temperature, moisture, and the carbon-to-phosphorus ratio of the organic matter. phosagro.com
Plant Uptake: Plants primarily absorb phosphorus from the soil solution in the form of orthophosphate ions, H₂PO₄⁻ and HPO₄²⁻. frontiersin.orgnih.gov The concentration of these ions in the soil solution is typically very low, so plants have developed active transport systems to take them up against a steep concentration gradient. frontiersin.org
Data Table: Phosphorus Speciation in Different Soil Types
| Soil Type | Parent Material | Ecosystem | Total P (mg/kg) | Organic P (%) | Inorganic P (%) |
|---|---|---|---|---|---|
| Inceptisol | Andesitic | Forest | ~1200 | 13 - 47 | 53 - 87 |
| Inceptisol | Andesitic | Meadow | ~1000 | 79 - 92 | 8 - 21 |
| Entisol/Inceptisol | Granitic | Forest | ~600 | 13 - 47 | 53 - 87 |
| Entisol/Inceptisol | Granitic | Meadow | ~500 | 79 - 92 | 8 - 21 |
Data adapted from a study in the Lake Tahoe Basin. researchgate.net
Phosphorus Speciation in Aquatic Ecosystems: Dissolved, Particulate, and Bioavailable Forms of Phosphate
In aquatic ecosystems, phosphorus is broadly categorized into dissolved and particulate forms, each of which can be further divided into inorganic and organic species. researchgate.net The speciation of phosphorus in water is a key factor in determining its bioavailability and the potential for eutrophication. researchgate.net
Dissolved Phosphorus: This fraction consists of phosphorus that passes through a 0.45-micron filter. umt.edu It includes orthophosphate, which is the most readily bioavailable form of phosphorus for algae and aquatic plants. researchgate.netnih.gov
Particulate Phosphorus: This includes phosphorus associated with living and dead organic matter, as well as phosphorus adsorbed to mineral particles. researchgate.net While some particulate phosphorus can become available through decomposition or desorption, it is generally less bioavailable than dissolved forms. umt.eduresearchgate.net
Bioavailable Phosphorus: This refers to the forms of phosphorus that can be readily taken up by aquatic organisms. nih.gov Dissolved inorganic phosphorus, particularly orthophosphate, is considered the most bioavailable form. researchgate.netnih.gov However, some dissolved organic phosphorus can also be made available through enzymatic activity. researchgate.net
Data Table: Phosphorus Fractions in Different Aquatic Ecosystems
| Ecosystem | Total P (mg/L) | Dissolved P (%) | Particulate P (%) | Bioavailable P (% of Total P) |
|---|---|---|---|---|
| River (Huai River, China) | 0.145 - 0.190 | 42 - 55 | 45 - 58 | Varies |
| Lake (Hengshui Lake, China) | 0.066 - 0.190 | - | - | - |
| Estuary (Daliao River Estuary, China) | - | 42 - 55 | 45 - 58 | - |
| Eutrophic Estuary (Southern Baltic Sea) | - | - | - | 20 - 94 |
Data compiled from various sources. confex.comfao.orgmdpi.com
Enzymatic and Abiotic Degradation Pathways of Organic Phosphorus to Inorganic Phosphate in Natural Environments
The conversion of organic phosphorus to inorganic phosphate, a process known as mineralization, is crucial for making phosphorus available to organisms. bris.ac.uk This transformation occurs through both enzymatic and abiotic pathways.
Enzymatic Degradation: Microorganisms and plant roots release enzymes called phosphatases that catalyze the hydrolysis of organic phosphorus compounds, releasing inorganic phosphate. fertilizer.org This is a primary mechanism for the recycling of phosphorus in both terrestrial and aquatic ecosystems. fertilizer.org
Abiotic Degradation: Organic phosphorus compounds can also be broken down through non-biological processes. mdpi.com The two main abiotic pathways are hydrolytic reactions and photolytic reactions. mdpi.com Hydrolysis can be facilitated by the presence of metal ions, while photolysis involves the breakdown of organic phosphorus compounds by light, particularly in surface waters. mdpi.com
Anthropogenic Perturbations and Their Impact on the Natural Phosphorus Cycle, Focusing on Phosphate Runoff
Human activities have significantly altered the global phosphorus cycle, primarily through the mining of phosphate rock for the production of fertilizers. The application of these fertilizers to agricultural land, along with phosphorus from livestock manure and sewage, has led to a substantial increase in the amount of phosphorus in terrestrial and aquatic ecosystems.
Phosphate Runoff: When phosphorus is applied to land in excess of plant needs, it can accumulate in the soil. During rainfall or irrigation events, this excess phosphorus can be transported into rivers, lakes, and coastal waters through surface runoff and erosion. This runoff is a major contributor to water pollution.
The increased input of phosphorus into aquatic systems can lead to eutrophication, a process characterized by excessive algal growth. The subsequent decomposition of this algal biomass consumes large amounts of oxygen, creating hypoxic or "dead zones" that can kill fish and other aquatic organisms.
Data Table: Anthropogenic Phosphorus Inputs and Their Fate
| Region/Study | Anthropogenic P Input (kg P/km²/year) | Primary Sources | % of Input Exported to Rivers |
|---|---|---|---|
| Huai River Basin, China (Headwaters) | 1800 | Fertilizer (70%), Food/Feed Import (24%) | 3.2 |
| Continental US (2012) | Net accumulation of 0.19 Tg P on agricultural lands | Fertilizer (74%) | - |
| Thames Basin, UK (Recent trend) | Net export | Mobilization of accumulated P | - |
| Yangtze Basin, China (Since 1980) | Consistent accumulation | Fertilizer, Sewage, Food Waste | - |
| Maumee Basin, USA (Recent trend) | Net export | Mobilization of accumulated P | - |
Data compiled from various sources. confex.commdpi.com
Advanced Applications of Hydrogen Phosphate Based Materials: Mechanistic Insights
Catalysis and Electrocatalysis Involving Phosphate (B84403) Moieties
Heterogeneous Catalysis with Metal Hydrogen Phosphates in Organic Transformations
Metal hydrogen phosphates are versatile heterogeneous catalysts in liquid-phase organic synthesis. researchgate.net Layered phosphates and phosphonates of tetravalent metals, particularly zirconium(IV), have demonstrated significant potential. researchgate.net The catalytic activity of these materials stems from their unique surface properties and the presence of both acidic and basic sites.
The mechanism of action for these catalysts can vary depending on the specific reaction. For instance, in the gas-phase dehydration of alcohols, metal(IV) phosphates can facilitate the reaction through a carbocationic mechanism. researchgate.net However, studies using deuterium-labeled substrates in the dehydration of 1-methylcyclohexanol (B147175) have shown that a synchronous mechanism, involving the loss of a hydrogen from the methyl group, also contributes to the formation of the major product, 1-methylcyclohexene. researchgate.net This suggests that a mixed synchronous/carbocationic mechanism may be at play.
The acidity and basicity of these catalysts can be tuned by modifying their composition. For example, the partial reduction of phosphate precursors can create Brønsted acid sites (P-O-H), which can form active hydrogen species. mdpi.com These sites, however, are generally less active than those on metal sites. mdpi.com The metal ions themselves can act as Lewis acid sites, participating in reactions like hydrogenation and hydrogenolysis. mdpi.com
The versatility of metal phosphates is further enhanced by their ability to be modified. For instance, incorporating different metal ions into aluminum phosphate (ALPO) materials has been a focus of research to enhance their catalytic activity. mdpi.com Porous metal phosphates, with active sites on the surface of interconnected pores, have shown impressive catalytic activities in reactions like the Knoevenagel condensation. mdpi.com
Table 1: Examples of Metal Hydrogen Phosphate Catalyzed Organic Transformations
| Catalyst | Reaction Type | Substrate | Product | Key Mechanistic Feature |
| Metal(IV) Phosphates | Dehydration | 1-Methylcyclohexanol | 1-Methylcyclohexene | Mixed synchronous/carbocationic mechanism researchgate.net |
| Zirconium(IV) Phosphates | Various | Various | Fine chemicals | Acidic and basic surface sites researchgate.net |
| Porous Magnesium Aluminum Phosphate (MALPO) | Knoevenagel Condensation | Various aldehydes and active methylene (B1212753) compounds | α,β-unsaturated compounds | Basic sites on the material mdpi.com |
| Molybdenum Phosphide (MoP) | Hydrodeoxygenation | Waste oils | Green diesel | Bifunctional character with acidic and hydrogenation capabilities mdpi.com |
Role of Chiral Phosphoric Acids in Organocatalysis and Enantioselective Reactions
Chiral phosphoric acids (CPAs) have emerged as powerful and versatile organocatalysts for a wide array of enantioselective transformations. beilstein-journals.orgrsc.org Their effectiveness stems from their ability to act as bifunctional catalysts, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen. beilstein-journals.org This dual functionality allows them to activate both the nucleophile and the electrophile simultaneously through hydrogen bonding. cam.ac.uk
The general mechanism involves the formation of a well-organized, hydrogen-bonded complex between the CPA and the substrates. The steric hindrance provided by the bulky substituents at the 3,3'-positions of the BINOL backbone of the CPA creates a chiral pocket, which dictates the facial selectivity of the reaction. beilstein-journals.orgcam.ac.uk
CPAs have been successfully employed in a variety of reactions, including:
Reductive Aminations: One of the earliest applications, where imines are reduced by a Hantzsch ester to produce enantioenriched amines. sigmaaldrich.com
Friedel-Crafts Alkylations: Enantioenriched indoles and pyrroles can be synthesized through the asymmetric alkylation of these heterocycles. sigmaaldrich.com
Mannich-type Reactions: Catalyzing the reaction between ketene (B1206846) silyl (B83357) acetals and aldimines to yield β-amino acid esters with high enantioselectivity. researchgate.net
Atroposelective Reactions: CPAs can control axial chirality, enabling the synthesis of enantioenriched axially chiral compounds like biaryls and arylpyrroles. beilstein-journals.org
Quantum mechanical calculations have provided deeper insights into the reaction mechanisms. For the asymmetric arylation of indoles, it was found that the CPA interacts with the substrates via a dual hydrogen-bonding activation mode and can tautomerize to facilitate both proton and electron transfer, promoting C-C and C-N bond formation. rsc.org Computational studies have also highlighted the importance of noncovalent interactions in stabilizing the transition state and achieving high enantioselectivity. rsc.orgoup.com
Mechanistic Insights into Electrocatalytic Hydrogen Evolution by Phosphate-Coordinated Complexes
Phosphate ions play a crucial role in the electrocatalytic hydrogen evolution reaction (HER) mediated by molecular complexes. Density functional theory (DFT) calculations have elucidated the mechanism for cobalt and iron complexes containing a tetra-dentate phosphine (B1218219) ligand. nih.govrsc.org The phosphate from the buffer solution coordinates to the metal center and acts as a proton shuttle, delivering a proton to the metal hydride to form the H-H bond. nih.govrsc.org
For a cobalt catalyst, the process begins with a Co(II) complex where a this compound and a water molecule are ligated to the metal. nih.govrsc.org This is followed by two sequential proton-coupled electron transfer steps, leading to a Co(II)-H intermediate with a dithis compound ligand. nih.govrsc.org The H-H bond is then formed through the coupling of the Co(II)-H and a proton from the coordinated dithis compound. nih.govrsc.org The calculated total barrier for this process is significantly lower when phosphate is involved compared to when it is replaced by a water molecule, highlighting the importance of the phosphate moiety. nih.govrsc.org
Recent studies on a cobalt complex with a 2-aminomethyl-pyridine ligand have shown exceptionally high activity for HER in a phosphate buffered water solution. rsc.orgchemrxiv.org Mechanistic investigations suggest that the -NH2 group of the ligand forms a hydrogen bond with a dithis compound ion from the buffer. rsc.orgchemrxiv.org This interaction orients the phosphate to facilitate proton donation to the cobalt-hydride species, leading to the efficient release of hydrogen gas. rsc.orgchemrxiv.org
Table 2: Key Mechanistic Steps in Electrocatalytic Hydrogen Evolution with Phosphate-Coordinated Complexes
| Catalyst System | Key Mechanistic Steps | Role of Phosphate |
| Cobalt/Iron complexes with tetra-dentate phosphine ligand | 1. Coordination of this compound. 2. Two sequential proton-coupled electron transfers to form a metal-hydride. 3. H-H bond formation via proton transfer from the coordinated dithis compound. | Acts as a proton shuttle, lowering the activation barrier for H-H bond formation. nih.govrsc.org |
| Cobalt complex with 2-aminomethyl-pyridine ligand | 1. Formation of a hydrogen bond between the ligand's -NH2 group and dithis compound. 2. Orientation of the phosphate for efficient proton donation to the Co-H species. | Anchoring and orienting group for efficient proton transfer. rsc.orgchemrxiv.org |
Energy Storage and Conversion Technologies
Proton Conductors and Their Application in Fuel Cells, Including Cesium this compound
Cesium dithis compound (CsH₂PO₄) is a prominent solid acid proton conductor for intermediate temperature fuel cells (ITFCs) operating between 200-300°C. capes.gov.brscispace.com Its utility stems from a superprotonic phase transition that occurs at approximately 230°C, leading to a dramatic increase in proton conductivity. mdpi.com
The proton conduction in CsH₂PO₄ is governed by two primary mechanisms: the Grotthuss mechanism and the vehicle transport mechanism. The Grotthuss mechanism involves the transfer of protons between adjacent hydrogen-bonded species, while the vehicle mechanism involves protons being transported by larger molecules like water. The reorientation of phosphate ions is also crucial for facilitating proton transport. Below the superprotonic transition temperature, the conductivity follows an Arrhenius behavior with a higher activation energy, indicating that the strong hydrogen bond network impedes proton transfer. mdpi.com Above the transition temperature, in the superprotonic phase, the activation energy for proton conduction significantly decreases. capes.gov.brscispace.com
Table 3: Proton Conductivity of Cesium this compound
| Phase | Temperature Range (°C) | Conductivity (S/cm) | Activation Energy (eV) | Conduction Mechanism |
| Low-temperature | < 230 | ~3 x 10⁻⁷ (at <200°C) | ~0.9 | Grotthuss and Vehicle, impeded by strong H-bonds mdpi.com |
| Superprotonic | > 230 | up to 6 x 10⁻² | 0.42 | Grotthuss and Vehicle, facilitated by phosphate ion rotation capes.gov.brmdpi.com |
This compound Compounds as Cathode Materials in Rechargeable Batteries (e.g., Iron Hydrogen Phosphates, Metal Phosphates)
This compound and other phosphate-based compounds are promising cathode materials for rechargeable batteries, including lithium-ion and calcium-ion batteries. google.comosti.gov The strong P-O covalent bonds within the phosphate polyanion contribute to the structural and thermal stability of these materials, which is a key advantage for battery safety and longevity. oaepublish.com
The electrochemical performance of these materials is highly dependent on factors such as the Mn/Fe ratio, particle size, and synthesis methods. oaepublish.com For instance, applying a LiFePO₄ coating on LMFP particles has been shown to reduce the dissolution of manganese and iron into the electrolyte, leading to improved capacity retention, especially at elevated temperatures. oaepublish.com
Beyond lithium-ion batteries, iron phosphates are also being explored as high-voltage cathode materials for rechargeable calcium-ion batteries. osti.gov FePO₄ has been shown to reversibly intercalate calcium ions at approximately 2.9 V. osti.gov Similarly, copper phosphate has been investigated as a high-capacity conversion-type cathode material for lithium batteries, delivering a high reversible capacity through the formation and oxidation of metallic copper. acs.org
Adsorption and Separation Processes
This compound and its derivatives are integral to advanced materials designed for sophisticated adsorption and separation technologies. These materials leverage the unique chemical affinities and structural properties of phosphate-containing compounds to selectively capture and separate specific molecules and ions from complex mixtures.
Selective Phosphate Removal and Recovery from Aqueous Solutions Using Lanthanum-Based Adsorbents
The selective removal of phosphate from water is critical for addressing eutrophication and for resource recovery. Lanthanum (La)-based materials have emerged as highly effective adsorbents due to the strong affinity between trivalent lanthanum ions (La³⁺) and phosphate ions. mdpi.comccspublishing.org.cn This strong bond facilitates the formation of insoluble lanthanum phosphate (LaPO₄) complexes, even at trace phosphate concentrations. ccspublishing.org.cnfrontiersin.org
The primary mechanisms governing phosphate adsorption onto lanthanum-based materials are a combination of electrostatic attraction, ligand exchange, ion exchange, and surface precipitation. doi.orgnih.gov
Electrostatic Attraction: At pH values below the point of zero charge (pHzpc) of the adsorbent, the surface is positively charged, attracting negatively charged phosphate species like H₂PO₄⁻ and HPO₄²⁻.
Ligand Exchange: This is a dominant mechanism where hydroxyl groups (-OH) on the surface of lanthanum hydroxides or oxides are replaced by phosphate ions from the solution, forming inner-sphere complexes. ccspublishing.org.cnrsc.org This process is highly specific to phosphate.
Surface Precipitation: Lanthanum ions can react with phosphate ions to form insoluble lanthanum phosphate precipitates directly on the adsorbent surface. mdpi.comfrontiersin.org
Ion Exchange: In some adsorbents, such as lanthanum carbonates, carbonate ions can be exchanged for phosphate ions. frontiersin.org
Researchers have developed various lanthanum-based adsorbents by incorporating lanthanum into different carrier materials to enhance performance and stability. These include lanthanum-modified biochar, zeolites, and mesoporous silica (B1680970). rsc.orgdeswater.com For instance, lanthanum-modified mesoporous silica has demonstrated effective phosphate removal in a pH range of 3–6, with ligand exchange and electrostatic attraction being the main mechanisms. deswater.com Similarly, lanthanum-modified bentonite, known commercially as Phoslock®, has been applied in full-scale facilities for remediating phosphorus-polluted water bodies. doi.org The performance of these materials is often evaluated by their maximum adsorption capacity, as detailed in the table below.
| Lanthanum-Based Adsorbent | Maximum Adsorption Capacity (mg P/g) | Key Features |
|---|---|---|
| Lanthanum Carbonate (La₂(CO₃)₃) | 106.6 | Effective under weakly acidic conditions (pH 2.0-6.0). frontiersin.org |
| Lanthanum-modified Sludge-Based Biochar (SBP–La) | 46.5 | Can be regenerated with NaOH solution and reused. rsc.org |
| Lanthanum-modified Mesoporous Silica (MS-La) | 27.98 | High selectivity for phosphate over other anions. deswater.com |
| Lanthanum-modified Natural Zeolite | 122.7 | Synthesized via precipitation and hydrothermal methods. doi.org |
| Lanthanum Hydroxide (B78521) (La(OH)₃) Nanorods in PVDF Membrane | 256.6 | Combines adsorption with membrane filtration. doi.org |
Gas Sorption and Separation Using Metal Phosphonates and Related Phosphate Materials
Metal phosphonates, a class of inorganic-organic hybrid materials, have garnered significant interest as solid sorbents for gas separation and storage. mdpi.comresearchgate.net These materials are a subclass of metal-organic frameworks (MOFs), which are crystalline compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. acs.org
The utility of metal phosphonates in gas separation stems from their well-defined porous structures and the ability to tailor the pore size and surface chemistry by selecting different metal ions and phosphonate-containing organic linkers. researchgate.netacs.org This tunability allows for the creation of materials with high selectivity for certain gases, such as carbon dioxide (CO₂). mdpi.com
The mechanism of gas sorption in these materials is primarily based on physisorption, where gas molecules are attracted to the internal surfaces of the framework through van der Waals forces. The selectivity for one gas over another (e.g., CO₂ over N₂) can be enhanced by several factors:
Pore Size: Frameworks can be designed with pore apertures that are optimal for the kinetic diameter of a target gas molecule, effectively acting as a molecular sieve.
Functional Groups: The organic phosphonate (B1237965) linkers can be functionalized with groups that have a strong affinity for specific gas molecules. For example, incorporating amine groups can enhance CO₂ adsorption. mdpi.com
Structural Flexibility: Some metal phosphonate frameworks exhibit a "breathing" behavior, where the framework undergoes structural changes upon gas adsorption. researchgate.netosti.gov This can lead to selective uptake of certain gases at specific pressures. An example is the nickel N,N′-piperazinebismethylenephosphonate (Ni-STA-12), which shows structural transformations upon dehydration and gas adsorption. acs.org
Compared to carboxylate-based MOFs, phosphonate-based frameworks often exhibit greater thermal and chemical stability due to the strong coordination between the phosphonate groups and metal ions. acs.org This robustness is advantageous for industrial applications that may involve harsh conditions. Research continues to focus on synthesizing novel metal phosphonate structures with enhanced porosity and selectivity for applications in CO₂ capture, fuel gas purification, and other challenging separations. mdpi.comresearchgate.net
Mechanistic Roles in Non-Clinical Biomineralization Processes
Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. rsc.orgnih.gov In vertebrates, this process is fundamental to the formation of bone and teeth, which are complex composites of an organic matrix (mainly collagen) and an inorganic mineral phase, primarily a form of calcium phosphate. rsc.orghenryford.com this compound (HPO₄²⁻) ions play a crucial mechanistic role in the nucleation and growth of these calcium phosphate biominerals. mdpi.commdpi.com
The most thermodynamically stable calcium phosphate phase under physiological conditions is hydroxyapatite (B223615) (HAP). rsc.org However, evidence suggests that HAP does not precipitate directly. Instead, less stable precursor phases containing this compound are formed first. researchgate.net These precursors include:
Amorphous Calcium Phosphate (ACP): An initial, non-crystalline precipitate with a variable composition that is rich in this compound.
Dicalcium Phosphate Dihydrate (DCPD, Brushite, CaHPO₄·2H₂O): A crystalline phase that can form under mildly acidic conditions. royalsocietypublishing.org Brushite is more soluble and has a faster growth rate than other calcium phosphate phases, making it an important transient intermediate. royalsocietypublishing.org
Octacalcium Phosphate (OCP, Ca₈(H₂PO₄)₂(PO₄)₄·5H₂O): A crystalline precursor that is structurally similar to HAP and is believed to act as a template for HAP formation. rsc.orgresearchgate.net
The mechanistic role of this compound is multifaceted. The concentration of HPO₄²⁻, along with Ca²⁺ ions and pH, determines which calcium phosphate phase will initially nucleate and precipitate. rsc.orgnih.gov Acidic non-collagenous proteins within the organic matrix can provide nucleation sites by adsorbing calcium and phosphate ions, initiating mineralization. rsc.org The initial formation of precursor phases like brushite or OCP is kinetically favored over the direct formation of HAP. researchgate.net These this compound-containing precursors are then gradually hydrolyzed and transformed into the more stable, less soluble carbonated hydroxyapatite that constitutes the bulk of mature bone and tooth mineral. mdpi.com The amount of this compound ions in bone has been observed to decrease with age, corresponding to an increase in carbonate content as the mineral matures. mdpi.com
Advanced Analytical Methodologies for Hydrogen Phosphate Speciation
Mass Spectrometry (MS) for Identification and Quantification of Organic and Inorganic Phosphorus Species
Mass spectrometry (MS) techniques are indispensable for the identification and quantification of both organic and inorganic phosphorus species due to their high sensitivity and specificity, even in intricate sample matrices. Molecular MS techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed for the identification and quantification of phosphorus-containing organic compounds. For total phosphorus quantification, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and flexible method, particularly valuable when low detection limits and high precision are required. ICP-MS ionizes samples in a high-temperature plasma and analyzes the resulting ions based on their mass-to-charge ratio, making it suitable for environmental investigations involving complex matrices like water, soil, and sediments. However, challenges such as spectral interferences and matrix effects, particularly from polyatomic ions, necessitate rigorous method optimization and the use of appropriate internal standards. nih.gov
The coupling of MS with chromatographic techniques significantly enhances its ability to separate, identify, and characterize phosphorus species, providing comprehensive insights into their sources and transformations. nih.gov Recent advancements, including high-resolution MS and tandem mass spectrometry (MS/MS), substantially improve detection limits and the capacity to analyze low-abundance phosphorus species. nih.gov For instance, a tandem mass spectrometry (MS/MS) method coupled with High-Performance Liquid Chromatography (HPLC) has been developed for the absolute quantification of 18Oxygen-labeled phosphate (B84403) (¹⁸O-Pᵢ) and ¹⁶O-phosphate (¹⁶O-Pᵢ), enabling the tracking of phosphorus cycling in soil systems. This methodology allows for the direct measurement of Pᵢ concentration using calibration curves and offers advantages over traditional isotopic tracking methods by avoiding dilution from endogenous phosphorus. wikidata.orgamericanelements.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Speciation and Structural Characterization in Complex Matrices
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed speciation and structural characterization of phosphorus compounds, including hydrogen phosphate, especially in complex matrices. Phosphorus-31 NMR (³¹P NMR) spectroscopy is particularly advantageous as it directly detects phosphorus-containing compounds, eliminating interference from non-phosphorus components. nih.govamericanelements.com This specificity ensures high analytical accuracy and efficiency, making it a preferred method for both qualitative and quantitative analysis of phosphorus species. americanelements.com
³¹P NMR can identify a wide range of phosphorus compounds, including orthophosphate, polyphosphate, pyrophosphate, and various phosphate mono- and diesters. epa.govnih.gov Recent advancements in liquid-state ³¹P NMR have enabled the identification of multiple phosphorus compounds in complex environmental samples, such as manure extracts, through improved extraction procedures, signal identification, and understanding of compound degradation during analysis. nih.gov Solid-state NMR (ssNMR) is also employed to study intact food systems, providing valuable information on phosphorus composition and structural changes. americanelements.com Furthermore, advanced NMR techniques, including surface-enhanced NMR and two-dimensional (2D) NMR experiments, coupled with computational models, allow for the atomistic modeling and characterization of surface phosphate species, even on complex oxide surfaces like γ-Al₂O₃. nih.gov
Chromatographic Separation Techniques (e.g., Ion Chromatography) Coupled with Detection Methods for Phosphate Species
Chromatographic separation techniques are fundamental for resolving complex mixtures of phosphate species before detection. Ion chromatography (IC) with suppressed conductivity detection is a widely utilized technique for the determination of inorganic anions, including phosphate. nih.gov IC offers the advantage of detecting orthophosphate ions in real-time and enabling synchronous analysis of orthophosphate and pyrophosphate anions, as well as other ionic species. wikipedia.org
Modern IC systems, such as Thermo Scientific™ Reagent-Free™ ion chromatography (RFIC™) systems, enhance ease-of-use by generating the hydroxide (B78521) mobile phase in-line from deionized water, leading to greater sensitivity and smaller sample injections. nih.gov While IC primarily provides information on ionic phosphates, its combination with techniques like direct current plasma spectrometry (DCP) can offer a powerful tool for separating, identifying, and measuring all forms of phosphorus. loradchemical.com Ion-exchange methods using carbonate/hydrogencarbonate and hydroxide selective columns, combined with self-regenerating membrane and solid-phase-based suppressors, allow for the determination of phosphate down to parts per billion (ppb) levels. wikipedia.org These advancements have improved sensitivity and reduced total analysis time for samples containing phosphate alongside other inorganic anions. fishersci.at
Spectrophotometric and Colorimetric Methods for Orthophosphate Determination in Environmental Samples
Spectrophotometric and colorimetric methods are among the most common and reliable techniques for orthophosphate determination, particularly in environmental samples. The molybdenum blue method is widely recognized for its accuracy and sensitivity in quantifying orthophosphate, which is the most bioavailable form of phosphorus. nih.gov This method involves the reaction of orthophosphate with an acidic ammonium (B1175870) molybdate (B1676688) solution to form a phosphomolybdate complex. This complex is then reduced by a reducing agent, such as ascorbic acid, to produce a blue-colored complex. The intensity of this blue color is directly proportional to the phosphorus concentration in the sample and is quantified using a spectrophotometer. nih.govereztech.com
The molybdenum blue method is highly sensitive, with reported detection limits as low as 2.213 x 10⁻³ mg P mL⁻¹ in water samples. ereztech.com Another spectrophotometric approach, the vanadomolybdo-phosphoric acid technique, involves the reaction of phosphorus with vanadate (B1173111) and molybdate ions in an acidic solution to generate a yellow-colored compound. While quicker and easier to use than the molybdenum blue method, it is generally less sensitive. nih.gov These methods are often applied after digestion steps to convert organic phosphorus into inorganic forms for total phosphorus analysis. nih.gov
Table 1: Typical Detection Limits and Ranges for Phosphate Determination
| Method | Analyte | Detection Limit (DL) / Range | Sample Matrix | Reference |
| ICP-MS | Phosphorus | 10–5000 ppb (linear range) | Water, soil, sediments | nih.gov |
| Spectrophotometric (Molybdenum Blue) | Orthophosphate | 0.005–0.06 mg P mL⁻¹ (Beer's law range) | Water | ereztech.com |
| Spectrophotometric (Molybdenum Blue) | Orthophosphate | 0.1–1 mg P/L (linear range) | Water | |
| Ion Chromatography | Phosphorus | 0.02 μg/mL (under optimum conditions) | Natural waters | loradchemical.com |
| Automated Spectrophotometry (iSEA) | Phosphate | 1.7 nM (low DL), up to 12 µM (linearity) | Environmental water |
Emerging Techniques for Real-Time and In-Situ Speciation Analysis of this compound
The demand for real-time and in-situ monitoring of phosphate in various environments has driven the development of novel and emerging analytical techniques. These technologies aim to overcome the limitations of traditional laboratory-based methods, such as sample collection, storage, and extensive preparation.
Emerging techniques include biosensors, lab-on-a-chip (LOC) devices, and nanotechnology-based approaches. nih.gov Microfluidics and LOC systems offer inherent advantages due to their miniaturized and portable nature. For example, the integrated syringe-pump-based environmental-water analyzer (iSEA) is a fully automated, portable analytical system capable of measuring phosphate from nanomolar to micromolar levels with a low detection limit of 1.7 nM. This system has been successfully applied for fixed-site online monitoring and real-time underway phosphate analysis in riverine-estuarine-coastal waters.
Another promising emerging technique is real-time in-situ Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy. This method has been developed to study the adsorption of linear phosphates on surfaces from aqueous solutions, allowing for the identification of adsorbed species and the detection of significant changes in phosphate species during adsorption processes. Raman spectroscopy is also noted as a non-evasive, in-situ technique that requires minimal sample preparation and can be used for both qualitative and quantitative analysis in the field. These advancements contribute to more frequent and real-time monitoring, providing valuable data for environmental management.
Future Research Directions and Emerging Trends in Hydrogen Phosphate Chemistry
Development of Novel Synthetic Strategies for Tailored Hydrogen Phosphate (B84403) Materials with Enhanced Functionality.
The development of novel synthetic strategies is crucial for creating hydrogen phosphate materials with enhanced and tailored functionalities. Traditional precipitation methods often yield materials with low surface areas and irregular pore size distributions, limiting their applications in areas such as catalysis and adsorption. Current research is exploring advanced fabrication techniques, including templating methods (both hard and soft) and recent advancements in template-free strategies, to produce mesoporous metal phosphates with significantly increased surface area and tunable pore structures. mdpi.com
For instance, zirconium and titanium phosphates are being investigated for their versatile functions, while iron, vanadium, and nickel phosphates are primarily explored for catalytic applications. mdpi.com A key focus is the functionalization of mesoporous transition metal phosphates to precisely engineer their surface properties. mdpi.com
Hydrogels represent a promising platform for developing tailored this compound materials, particularly for environmental applications like phosphate removal and recovery from wastewater. researchgate.net Their three-dimensional network structure and inherent tailorability allow for the creation of materials with enhanced adsorption capacity, selectivity, and reusability. researchgate.net Synthetic techniques such as radical polymerization, grafting, and copolymerization are employed to achieve these properties, with the further incorporation of nanoparticles and bio-based polymers to improve structural integrity and pollutant removal efficiency. researchgate.net Another emerging strategy involves hydrogen bond-capping via organic-inorganic copolymerization to improve the dispersion of active sites in adsorbents, such as lanthanum (oxy)hydroxides, leading to significantly enhanced phosphate removal capabilities. rsc.org
Advanced Computational Design and Prediction of this compound-Based Materials for Targeted Applications.
Advanced computational approaches, particularly Density Functional Theory (DFT), are increasingly vital for the rational design and prediction of this compound-based materials for targeted applications. DFT calculations provide quantitative insights into molecular interactions and material properties, guiding the development of new functional materials. rsc.orgacs.orgrsc.orgresearchgate.netaip.orgresearchgate.net
One significant area of application is the design of phosphate sensor materials. DFT studies have elucidated the strong adsorption of various phosphate species (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻, and H₃PO₄) on pristine and modified graphene materials, including oxygenated, vacancy-containing, and curved graphene. acs.org These calculations reveal that adsorption occurs through electrostatic interactions, surface-adsorbate charge transfer, and hydrogen bonding, and can predict changes in electrical conductivity upon phosphate adsorption, indicating their potential for sensing applications. acs.org Doping graphene with metals like nickel or cobalt has been shown to significantly enhance phosphate adsorption, transitioning from weak physical adsorption to strong chemisorption, with Ni-doped graphene exhibiting higher sensitivity for phosphate detection. researchgate.net
DFT is also employed to understand the fundamental interactions of water molecules with the surfaces of this compound crystals, such as potassium dithis compound (KH₂PO₄). rsc.orgaip.org These studies help in understanding how water adsorption affects surface electronic and physical properties, revealing that water molecules can form hydrogen bonds with surface oxygen and hydrogen atoms or chemical bonds with surface metal atoms. rsc.org Furthermore, DFT is instrumental in elucidating complex reaction mechanisms. For instance, it has been used to study the electro-catalytic proton reduction by cobalt and iron complexes in phosphate buffer, demonstrating the crucial role of phosphate in coordinating to the metal and delivering protons for H-H bond formation. rsc.org DFT studies also contribute to the research on doped phosphorene for efficient hydrogen capture and storage. researchgate.net
Interdisciplinary Research at the Interface of Inorganic Chemistry, Materials Science, and Environmental Science.
Interdisciplinary research, bridging inorganic chemistry, materials science, and environmental science, is critical for addressing complex global challenges related to phosphorus. This convergence is particularly evident in efforts to manage excess phosphate, which can lead to negative environmental conditions such as eutrophication. researchgate.netumn.edumdpi.com
A key area of focus is phosphate sequestration and remediation. Inorganic receptors, especially lanthanide-based complexes with open coordination sites, are being developed to effectively capture phosphate ions from water, overcoming the high hydration energy of phosphate that challenges organic receptors. umn.edu While significant progress has been made, achieving high selectivity for phosphate in complex aqueous matrices remains an active area of research. umn.edu
Materials science contributes significantly to environmental remediation by developing advanced materials for phosphate removal and recovery from wastewater. Examples include engineered hydrogels and hierarchical Mg-Fe Layered Double Hydroxides (LDHs) integrated with magnetic biochar derived from agricultural waste. researchgate.netmdpi.comacs.org Mechanistic studies on these materials reveal that phosphate capture occurs through various mechanisms, including hydrogen bonding via deprotonated carboxyl groups, inner-sphere complexation with metal oxides, and interlayer anion exchange. mdpi.com These materials demonstrate high removal efficiencies and selectivity, even in the presence of competing ions. mdpi.com
Beyond removal, the interdisciplinary approach extends to sustainable phosphorus utilization and recovery. Research focuses on closing the global phosphorus cycle by recovering phosphorus from waste streams, such as agricultural waste and sewage sludge, and transforming it into valuable products like fertilizers. rsc.orgresearchgate.netsemanticscholar.orgh2steelproject.eursc.org This not only mitigates environmental pollution but also provides renewable secondary sources of phosphorus, addressing concerns about the finite nature of phosphate rock. rsc.orgresearchgate.netsemanticscholar.orgh2steelproject.eu The use of phosphoric acid in biochar production is also being explored to enhance heavy metal adsorption and provide nutrients in soil remediation. rsc.org
Deeper Exploration of Mechanistic Aspects in Complex this compound Systems and Reactions.
A deeper exploration of the mechanistic aspects of complex this compound systems and reactions is fundamental for optimizing their performance and discovering new applications. Understanding the step-by-step processes at a molecular level allows for rational design and control of chemical transformations. rsc.orgrsc.orgfrontiersin.orgresearchgate.netnih.govrsc.orgnih.govstanford.edumdpi.comdiva-portal.orgrsc.orgmdpi.com
Significant mechanistic studies have been conducted on the oxygen evolution reaction (OER) catalyzed by cobalt-phosphate (Co-Pi) catalysts at neutral pH. These studies indicate a mechanism involving a rapid one-electron, one-proton equilibrium where a phosphate species acts as the proton acceptor, followed by a chemical turnover-limiting process involving oxygen-oxygen bond coupling. nih.govstanford.edu Similarly, in the electro-catalytic proton reduction (hydrogen evolution reaction, HER) by molecular metal complexes in phosphate buffer, phosphate plays a crucial role in proton delivery. rsc.orgrsc.orgdiva-portal.orgdigitellinc.com For instance, in cobalt catalysts, phosphate can coordinate to the metal and deliver a proton to the metal hydride, facilitating H-H bond formation. rsc.org Mechanistic studies have also highlighted the importance of hydrogen bond networks in the second coordination sphere for highly active catalysts, where phosphate can act as an anchoring and orienting group for proton transfer to the metal-hydride. rsc.org
The kinetics of this compound-catalyzed reactions are also under investigation. This includes the chelate ring opening in metal complexes like (ethylenediamine)nickel(II), where the rate of dissociation is dependent on acidity and phosphate concentration, and weaker acids are found to be more effective catalysts. acs.org The kinetics of phosphate-catalyzed epoxidation of styrenes with nitriles and hydrogen peroxide have shown third-order kinetics, with the peroxycarbimidic acid intermediate stabilized by intermolecular hydrogen bonding with the phosphate dianion. oup.com
Further research delves into the reactions of this compound radicals with biomolecules. Studies on the oxidation of amino acids and peptides by this compound radicals (HPO₄⁻) reveal that these reactions often proceed via H-abstraction from the alpha carbon atom. researchgate.netnih.govrsc.org In the context of enzymatic reactions, mechanistic studies of phosphoesterase mimics have explored various pathways, including Lewis acid activation, metal hydroxide (B78521) activation, and stabilization of the leaving group. frontiersin.org These studies emphasize the role of hydrogen bonding in stabilizing dianionic phosphorane intermediates and transition states, leading to significant rate enhancements. frontiersin.org Other areas include the investigation of reaction kinetics in the formation of lead hydroxyapatite (B223615) from diammonium this compound mdpi.com, mechanistic insights into the dephosphorylation of phosphate prodrugs mdpi.com, and the role of phosphate radicals as hydrogen atom transfer (HAT) agents for C(sp³)-H functionalization. rsc.org
Sustainable and Green Chemistry Approaches in Phosphorus Utilization and this compound Synthesis.
The imperative for sustainable and green chemistry approaches in phosphorus utilization and this compound synthesis stems from the finite nature of phosphate rock resources and the environmental impact of phosphorus pollution, particularly eutrophication. rsc.orgresearchgate.netsemanticscholar.orgh2steelproject.eursc.orgsciencedaily.com Green chemistry and green engineering principles are being applied to create a more sustainable phosphorus cycle by reducing the consumption of virgin phosphate rock, minimizing phosphorus losses, and maximizing its recovery and reuse from waste streams. rsc.orgresearchgate.netsemanticscholar.org
Emerging bio-based and green chemical technologies are crucial for the valorization of low-grade phosphate ores, agricultural manures, by-products, and residues, transforming them into renewable secondary sources of phosphorus and other essential elements. rsc.orgresearchgate.netsemanticscholar.org This shift aims to establish a "closed-loop" phosphorus industry, where phosphorus is efficiently recycled rather than being lost to the environment. acs.org
Specific examples of sustainable approaches in this compound chemistry include:
Green Synthesis Methodologies : Diammonium this compound (DAHP) has been successfully employed as a catalyst in efficient, catalyst-free, one-pot green synthesis of 2,4,5-trisubstituted imidazoles in water, highlighting its remarkable activity and environmental friendliness. sharif.edu
Waste Valorization : A green chemistry experiment has been designed to produce potassium dithis compound from waste phosphoric acid, demonstrating a circular economy approach by transforming a waste product into a valuable fertilizer. acs.org
Sustainable Production of Reduced Phosphorus Compounds : Mechanochemical hydride phosphorylation of condensed phosphates offers a sustainable route to produce phosphite (B83602) (HPO₃²⁻), bypassing the traditional energy-intensive and hazardous thermal process that involves white phosphorus (P₄). acs.orgnih.gov This method avoids toxic intermediates and can potentially utilize bioproduced polyphosphate from microorganisms as starting materials. acs.orgnih.gov
Green Hydrogen in Fertilizer Production : The integration of green hydrogen, produced via electrolysis using renewable energy, with nitrogen and phosphates, is a key trend in manufacturing sustainable fertilizers like calcium ammonium (B1175870) nitrate (B79036) (CAN) and NPK fertilizers. norfund.noecdpm.org This significantly reduces the greenhouse gas emissions associated with conventional fertilizer production. norfund.noecdpm.org
Bioremediation and Bio-production : Research is exploring sustainable hydrogen photoproduction by phosphorus-deprived marine green microalgae, offering an environmentally friendly method for hydrogen generation. nih.gov Environmentally friendly production processes are also being emphasized for compounds like disodium (B8443419) this compound. muscatchemical.com
These sustainable and green chemistry initiatives are vital for ensuring the long-term security of phosphorus supply, mitigating environmental pollution, and fostering a more circular economy for this essential element.
Q & A
Q. How should phosphate buffers be optimized for enzyme activity assays in biochemical studies?
Phosphate buffers (e.g., PBST) are critical for maintaining pH and ionic strength in assays like guaiacol peroxidase (POX) activity measurements. Key parameters include:
- Buffer composition : 100 mM potassium phosphate buffer (pH 7.0) with 0.1 μM EDTA for stabilizing metal-sensitive enzymes .
- Additives : 0.05% Tween 20 and 0.5% BSA to reduce non-specific binding in immunoassays .
- Validation : Test buffer stability under experimental conditions (e.g., temperature, incubation time) using spectrophotometric monitoring .
Q. What statistical methods ensure accuracy in environmental phosphate quantification?
Colorimetric methods like the molybdenum blue protocol require:
- Data triplication : Calculate mean absorbance and standard deviation to assess precision .
- Confidence intervals : Use 95% confidence intervals for regression-based concentration estimates from calibration curves .
- Comparative analysis : Cross-reference results with literature values (e.g., EPA guidelines) to evaluate pollution levels .
Q. How to design a field study evaluating phosphate-induced soil acidification?
- Hypothesis : "Agricultural runoff increases soil phosphate levels, reducing pH via ammonium nitrification."
- Variables : Independent (proximity to farms), dependent (soil pH, phosphate concentration).
- Replicates : ≥5 sampling sites per group to account for spatial heterogeneity .
- Controls : Use non-agricultural sites and pre-treatment soil data .
Advanced Research Questions
Q. How can Central Composite Design (CCD) optimize phosphate-dependent enzyme production?
CCD enables efficient parameter screening for microbial fermentation:
- Variables : pH (6.0–7.5), di-ammonium hydrogen phosphate concentration (0.013–0.039% N), substrate levels (0.125–0.5% P(3HB-co-4HB)), incubation time (28–48 h) .
- Responses : Cell dry weight and enzyme activity.
- Validation : Confirm model predictions with triplicate experiments and ANOVA .
Q. What computational approaches elucidate phosphate-DNA interactions in protein binding?
Molecular dynamics (MD) simulations (e.g., 2.35 ns trajectories) reveal:
- B(I)/B(II) phosphate conformations : Correlate with hydrogen bonding patterns in DNA-protein complexes .
- Hydration effects : Compare simulated water occupancy with crystallographic data to validate models .
- Implications : Design transcription inhibitors by targeting phosphate backbone flexibility .
Q. How do high-entropy phosphate hybrids enhance catalytic efficiency in hydrogen evolution?
- Synthesis : Combine transition metals (Fe, Co, Ni) with phosphate via solvothermal methods to create porous nanosheets .
- Characterization : Use TEM and XPS to confirm alloy homogeneity and active sites .
- Testing : Evaluate acidic HER performance at varying overpotentials (η10 ≈ 45 mV) .
Methodological Tables
Table 1 : Key variables in CCD for phosphate-dependent enzyme optimization
| Variable | Range |
|---|---|
| pH | 6.0–7.5 |
| Di-ammonium this compound (N%) | 0.013–0.039 |
| Substrate concentration | 0.125–0.5% |
| Incubation time | 28–48 h |
Table 2 : Phosphate buffer components for POX activity assays
| Component | Concentration | Role |
|---|---|---|
| Potassium phosphate buffer | 100 mM (pH 7.0) | pH stabilization |
| Guaiacol | 5 mM | Substrate |
| Hydrogen peroxide | 15 mM | Oxidizing agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
